RNase MC1 Cleavage Efficiency: CpU vs. UpU
In a semi-quantitative LC-MS analysis of RNase MC1 cleavage across all 16 possible dinucleotide combinations within a defined 31-nt RNA substrate, the CpU bond was cleaved with 80–100% efficiency, whereas the UpU bond under identical conditions exhibited only 45–60% cleavage [1]. The ApU bond showed similar high efficiency (70–100%), but the CpG bond was essentially resistant (0–1% cleavage), demonstrating that CpU occupies a distinct efficiency tier not shared by all NpU or CpN dinucleotides. For researchers requiring a robust positive control substrate with maximal and reproducible cleavage by RNase MC1, CpU provides a validated high-efficiency benchmark [1].
| Evidence Dimension | RNase MC1 cleavage efficiency (% cleavage of dinucleotide bond) |
|---|---|
| Target Compound Data | CpU: 80–100% cleavage |
| Comparator Or Baseline | UpU: 45–60% cleavage; CpG: 0–1% cleavage; GpU: 1–1.5% cleavage |
| Quantified Difference | CpU vs UpU: ~1.8-fold higher cleavage efficiency (80–100% vs 45–60%); CpU vs GpU: ~53–100-fold higher cleavage efficiency |
| Conditions | 31-nt synthetic RNA substrate; 37°C incubation; LC-MS quantification of cleavage products; detection limit 0.5–1% |
Why This Matters
Selection of CpU as a positive control substrate for RNase MC1 assays ensures maximal signal-to-noise and reproducible cleavage detection, whereas UpU or GpU would yield substantially lower or negligible cleavage, confounding assay validation.
- [1] Addepalli B, Yu Z, Limbach PA. RNA Cleavage Properties of Nucleobase-Specific RNase MC1 and Cusativin Are Determined by the Dinucleotide-Binding Interactions in the Enzyme-Active Site. Int J Mol Sci. 2022;23(13):7021. Table 1. View Source
